Nizatidine sulfoxide
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Overview
Description
Nizatidine sulfoxide is a derivative of nizatidine, a histamine H2 receptor antagonist commonly used to treat conditions such as gastroesophageal reflux disease and peptic ulcers. This compound is formed through the oxidation of nizatidine, resulting in the addition of a sulfoxide group to the molecule. This compound retains some of the pharmacological properties of nizatidine but also exhibits unique characteristics due to the presence of the sulfoxide group.
Preparation Methods
Synthetic Routes and Reaction Conditions: Nizatidine sulfoxide can be synthesized through the oxidation of nizatidine. One common method involves the use of hydrogen peroxide as the oxidizing agent. The reaction is typically carried out in an aqueous medium at room temperature. The reaction can be represented as follows:
Nizatidine+H2O2→Nizatidine Sulfoxide+H2O
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale oxidation processes using controlled amounts of hydrogen peroxide or other oxidizing agents. The reaction conditions, such as temperature, pH, and reaction time, are optimized to ensure high yield and purity of the product. The process may also include purification steps such as crystallization or chromatography to isolate the desired compound.
Chemical Reactions Analysis
Types of Reactions: Nizatidine sulfoxide can undergo various chemical reactions, including:
Oxidation: Further oxidation of this compound can lead to the formation of nizatidine sulfone.
Reduction: this compound can be reduced back to nizatidine using reducing agents such as sodium borohydride.
Substitution: The sulfoxide group in this compound can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as thiols, amines.
Major Products Formed:
Oxidation: Nizatidine sulfone.
Reduction: Nizatidine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Nizatidine sulfoxide has several scientific research applications, including:
Chemistry: Used as a model compound to study the effects of sulfoxide groups on the pharmacological properties of drugs.
Biology: Investigated for its potential effects on histamine H2 receptors and its role in modulating gastric acid secretion.
Medicine: Explored for its therapeutic potential in treating conditions related to excessive gastric acid production.
Industry: Utilized in the development of new pharmaceutical formulations and drug delivery systems.
Mechanism of Action
Nizatidine sulfoxide exerts its effects by competitively inhibiting histamine at the histamine H2 receptors located on the gastric parietal cells. This inhibition reduces the production of gastric acid, thereby alleviating symptoms associated with conditions like gastroesophageal reflux disease and peptic ulcers. The presence of the sulfoxide group may enhance the binding affinity of the compound to the H2 receptors, potentially leading to improved efficacy.
Comparison with Similar Compounds
Nizatidine sulfoxide can be compared with other histamine H2 receptor antagonists such as:
Ranitidine: Similar in function but differs in the presence of a furan ring instead of a thiazole ring.
Famotidine: More potent than nizatidine but has a different chemical structure.
Cimetidine: The first H2 receptor antagonist developed, but with a different side effect profile.
Uniqueness: this compound is unique due to the presence of the sulfoxide group, which may confer additional pharmacological properties and potentially enhance its therapeutic effects compared to its parent compound, nizatidine.
By understanding the detailed properties and applications of this compound, researchers and healthcare professionals can better appreciate its potential in various scientific and medical fields.
Properties
CAS No. |
102273-13-2 |
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Molecular Formula |
C12H21N5O3S2 |
Molecular Weight |
347.5 g/mol |
IUPAC Name |
1-N'-[2-[[2-[(dimethylamino)methyl]-1,3-thiazol-4-yl]methylsulfinyl]ethyl]-1-N-methyl-2-nitroethene-1,1-diamine |
InChI |
InChI=1S/C12H21N5O3S2/c1-13-11(6-17(18)19)14-4-5-22(20)9-10-8-21-12(15-10)7-16(2)3/h6,8,13-14H,4-5,7,9H2,1-3H3 |
InChI Key |
TZKMWRJRDCJAFI-UHFFFAOYSA-N |
SMILES |
CNC(=C[N+](=O)[O-])NCCS(=O)CC1=CSC(=N1)CN(C)C |
Canonical SMILES |
CNC(=C[N+](=O)[O-])NCCS(=O)CC1=CSC(=N1)CN(C)C |
Synonyms |
N-[2-[[[2-[(Dimethylamino)methyl]-4-thiazolyl]methyl]sulfinyl]ethyl]-N’-methyl-2-nitro-1,1-ethenediamine; Nizatidine EP Impurity C; |
Origin of Product |
United States |
Q1: Does Nizatidine Sulfoxide contribute to the therapeutic effect of Nizatidine?
A2: The provided research focuses primarily on the pharmacokinetics of Nizatidine and its metabolites, including this compound. [, ] There is no information available about the pharmacological activity of this compound. Further research is needed to determine if it possesses any intrinsic activity towards histamine H2-receptors or contributes to the overall therapeutic effect of Nizatidine.
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